4-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]phthalazin-1-amine
Description
4-(4-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]phthalazin-1-amine is a phthalazine derivative characterized by a 4-chlorophenyl group at the 4-position of the phthalazine core and a pyrrolidine-containing ethylamine substituent at the N1-position. This compound is structurally related to kinase inhibitors, such as vatalanib, which target vascular endothelial growth factor receptors (VEGFR) . Its synthesis typically involves nucleophilic substitution reactions using bromomethylphthalazine intermediates and amines .
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(2-pyrrolidin-1-ylethyl)phthalazin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4/c21-16-9-7-15(8-10-16)19-17-5-1-2-6-18(17)20(24-23-19)22-11-14-25-12-3-4-13-25/h1-2,5-10H,3-4,11-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRKUVBDRMBTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648775 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]phthalazin-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the phthalazinone intermediate.
Attachment of the Pyrrolidinyl Ethyl Chain: The final step involves the alkylation of the phthalazinone derivative with a pyrrolidinyl ethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]phthalazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
4-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]phthalazin-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Pharmacology: Studies focus on its interaction with biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular mechanisms in cells.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]phthalazin-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of certain kinases or receptors, leading to altered cellular responses and therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phthalazin-1-amine Derivatives
Key Observations :
- Substituent Effects : The target compound’s pyrrolidinylethyl group contrasts with vatalanib’s pyridinylmethyl substituent. While vatalanib’s pyridine enhances binding to VEGFR-2’s hydrophobic pocket , the pyrrolidine in the target compound may alter charge distribution and hydrogen bonding.
- Synthetic Feasibility : Derivatives like 15c and 17a are synthesized in moderate to high yields (73–85%) via nucleophilic substitution, suggesting the target compound could be similarly accessible .
Non-Phthalazine Analogs with 4-Chlorophenyl Moieties
Key Observations :
- Core Flexibility : Replacement of the phthalazine core with thiazole or pyrazolopyrimidine alters planarity and electronic properties, affecting target selectivity.
- Role of 4-Chlorophenyl : The conserved 4-chlorophenyl group across compounds suggests its importance in hydrophobic interactions with biological targets .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Synthetic Routes : The target compound can be synthesized analogously to 15c and 17a using 4-(bromomethyl)phthalazine intermediates and 2-(pyrrolidin-1-yl)ethylamine, likely achieving yields >70% .
- The pyrrolidine group’s basicity could enhance interaction with aspartate residues in kinase ATP-binding pockets .
- SAR Trends : Bulky N1 substituents (e.g., pyridinylmethyl in vatalanib) correlate with kinase inhibition, but the flexibility of the pyrrolidinylethyl chain in the target compound might favor alternative targets.
Biological Activity
4-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]phthalazin-1-amine, a nitrogen-containing heterocyclic compound, has garnered attention for its potential biological activities. This article compiles findings from diverse sources regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 364.86 g/mol. Its structure includes a phthalazin moiety linked to a pyrrolidine group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of phthalazin compounds can inhibit viral replication, particularly in adenovirus infections. The mechanisms often involve targeting viral DNA replication processes .
- Antitumor Properties : Some studies have reported that similar compounds in the phthalazine class exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
- Neuropharmacological Effects : The presence of the pyrrolidine ring may confer neuroactive properties, potentially influencing neurotransmitter systems .
The exact mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Viral Replication : Compounds similar to this one have shown to interfere with the viral life cycle by inhibiting key enzymes involved in nucleic acid synthesis .
- Cell Cycle Arrest : Some phthalazine derivatives are believed to induce apoptosis in cancer cells by disrupting cell cycle progression .
- Neurotransmitter Modulation : The structural components may interact with neurotransmitter receptors, affecting mood and cognition .
Antiviral Efficacy
A study evaluating the antiviral properties of related phthalazine compounds found that specific analogs exhibited significant inhibition of human adenovirus (HAdV) with IC50 values in the low micromolar range. Notably, compound derivatives showed selectivity indexes greater than 100 compared to standard antiviral agents .
Antitumor Activity
Research on structurally similar compounds indicated potent cytotoxicity against various cancer cell lines. These studies utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis induction. Results demonstrated that certain compounds could significantly reduce cell proliferation at concentrations as low as 10 µM .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
